molecular formula C26H25N5O3 B605899 (2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide CAS No. 1704741-11-6

(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide

Cat. No. B605899
M. Wt: 455.518
InChI Key: NDIKFKQBWGMLCA-DEOSSOPVSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can often be found in the scientific literature, particularly in journals dedicated to organic chemistry .


Chemical Reactions Analysis

The chemical reactions of a compound can be predicted based on its functional groups. For example, a compound containing a carboxamide group might be expected to undergo reactions typical of this functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can often be found in chemical databases . These properties can give insights into how the compound might behave under different conditions.

Scientific Research Applications

Synthesis and Derivatives

  • A study by Shatsauskas et al. (2017) describes the synthesis of related compounds, highlighting the versatility of cyanoacetamide in heterocyclic chemistry. This process involves a reaction with benzylideneacetone to create various derivatives, demonstrating the chemical adaptability and potential applications of compounds related to (2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide (Shatsauskas et al., 2017).

Application in Novel Syntheses

  • The compound's framework has been used in the development of new synthetic methodologies. For instance, Jayarajan et al. (2019) synthesized similar compounds using a three-component reaction, highlighting the compound's role in enabling complex chemical syntheses (Jayarajan et al., 2019).

Biological and Antimicrobial Activities

  • Research by Khalifa et al. (2015) explored the biological activity of derivatives, finding that they exhibit promising antioxidant and antimicrobial properties. This suggests potential applications in developing antimicrobial agents (Khalifa et al., 2015).

Potential in Cancer Research

  • In the field of cancer research, Wang et al. (2005) synthesized a tracer for imaging cancer tyrosine kinase, using a similar compound. This highlights its potential application in medical imaging and cancer diagnosis (Wang et al., 2005).

Use in Advanced Synthetic Chemistry

  • The compound is also significant in advanced synthetic chemistry. A study by Feklicheva et al. (2019) utilized similar compounds in X-ray diffraction studies, which is crucial for understanding molecular structures in drug design and development (Feklicheva et al., 2019).

properties

IUPAC Name

(2S)-N-[4-[3-cyano-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24/h5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIKFKQBWGMLCA-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C5CCCN5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide
Reactant of Route 2
Reactant of Route 2
(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide
Reactant of Route 3
Reactant of Route 3
(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide
Reactant of Route 4
Reactant of Route 4
(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide
Reactant of Route 5
(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide
Reactant of Route 6
(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide

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